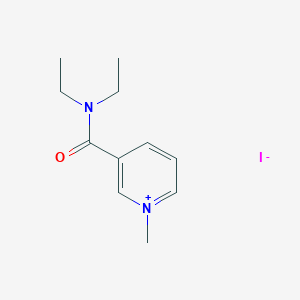
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Diethylcarbamoyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide involves its interaction with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylcarbamoyl)pyridine
- 1-Methylpyridin-1-ium iodide
- N,N-Diethyl-3-pyridinecarboxamide
Uniqueness
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This compound exhibits higher solubility in water and enhanced stability compared to its non-quaternary counterparts. Additionally, its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
1013-86-1 |
|---|---|
Fórmula molecular |
C11H17IN2O |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C11H17N2O.HI/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BARJIPFXNUEVHK-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
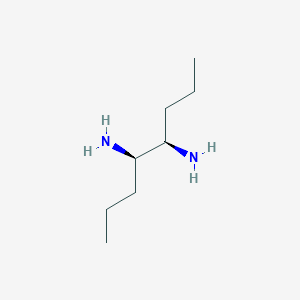
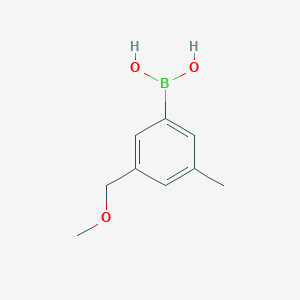
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)


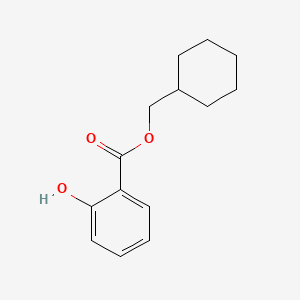
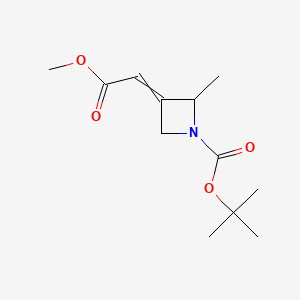
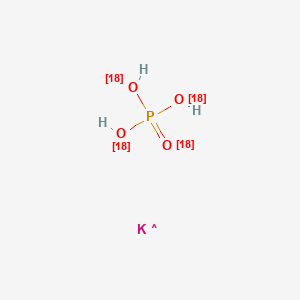
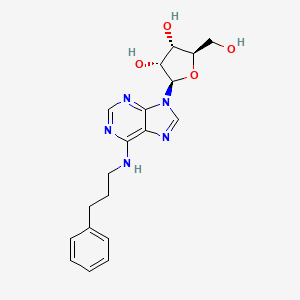

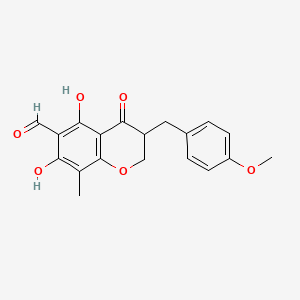
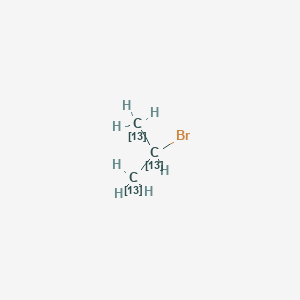
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
